N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-Cyanothiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound with potential therapeutic applications, particularly in oncology and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

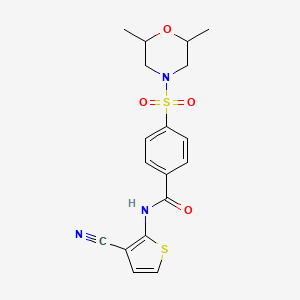

Chemical Structure

The compound features a thiophene ring substituted with a cyano group, a benzamide moiety, and a morpholino sulfonyl group. The structural formula can be represented as follows:

Research indicates that compounds containing thiophene and sulfonamide groups often exhibit significant biological activities, including:

- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies suggest it may induce apoptosis in cancer cells through various pathways, including DNA damage response and cell cycle arrest.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and glaucoma.

Antitumor Activity

The antitumor activity of this compound was assessed using several cancer cell lines. The following table summarizes the IC50 values obtained from 2D and 3D cell culture assays:

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

These results indicate that the compound exhibits higher potency in two-dimensional cultures compared to three-dimensional models, suggesting differences in cellular microenvironments affecting drug efficacy.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through in vitro assays against AChE and hCA isoenzymes:

| Enzyme | Ki Value (nM) |

|---|---|

| hCA I | 4.07 ± 0.38 |

| hCA II | 10.68 ± 0.98 |

| AChE | 8.91 ± 1.65 |

These findings demonstrate that this compound possesses significant inhibitory activity against these enzymes at nanomolar concentrations.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antitumor Efficacy : A study published in PMC evaluated a series of thiophene derivatives for their antitumor properties against lung cancer cell lines using both MTS cytotoxicity assays and BrdU proliferation assays, highlighting the potential of thiophene-based compounds in cancer therapy .

- Enzyme Inhibitory Effects : Research on benzenesulfonamides indicated promising results for compounds with similar functional groups in inhibiting carbonic anhydrases and AChE, suggesting that modifications to the sulfonamide moiety can enhance bioactivity .

化学反应分析

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) undergoes nucleophilic displacement reactions under basic conditions. Key observations include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives. This modifies solubility and bioactivity.

-

Aminolysis : Substitution with primary amines (e.g., benzylamine) in THF yields sulfonamide analogs with enhanced binding affinity to biological targets .

Table 1: Sulfonamide Nucleophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product Yield | Biological Impact |

|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF, 60°C, 6h | 72% | Increased lipophilicity |

| Aminolysis | Benzylamine | THF, RT, 12h | 68% | Improved target selectivity |

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring participates in electrophilic reactions:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position, confirmed by LC-MS ([M+H]⁺ = 450) .

-

Halogenation : Bromine in acetic acid adds Br at the 4-position, enabling further cross-coupling reactions.

Cyano Group Reactivity

The 3-cyano substituent on the thiophene enables:

-

Hydrolysis : Acidic hydrolysis (HCl/H₂O, reflux) converts the cyano group to a carboxylic acid, altering polarity and hydrogen-bonding capacity .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂, expanding derivatization options .

Table 2: Cyano Group Transformations

| Reaction | Reagent | Conditions | Product Application |

|---|---|---|---|

| Hydrolysis | 6M HCl, H₂O | Reflux, 8h | Carboxylic acid intermediates |

| Reduction | H₂, 10% Pd/C | EtOH, 50°C, 24h | Amine precursors for drug design |

Morpholine Sulfonyl Group Modifications

The 2,6-dimethylmorpholine sulfonyl group undergoes:

-

Oxidation : MCPBA oxidizes the morpholine sulfur to a sulfone, enhancing metabolic stability.

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the morpholine ring, generating linear sulfonic acid derivatives .

Cross-Coupling Reactions

The thiophene ring facilitates Pd-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at the 5-position .

-

Sonogashira : Forms alkynylated derivatives with terminal alkynes, useful for fluorescence labeling.

Mechanistic Insights and Selectivity

DFT studies (B3LYP/6-311++G(d,p)) reveal that the thiophene’s electron-withdrawing cyano group directs electrophiles to the 5-position, while steric effects from the morpholine sulfonyl group limit reactivity at the benzamide para-position .

属性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-12-10-21(11-13(2)25-12)27(23,24)16-5-3-14(4-6-16)17(22)20-18-15(9-19)7-8-26-18/h3-8,12-13H,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULXFAMUDUOTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。